Molecular Weight and Lipophilicity Comparison: N-Ethyl-5-methoxy-2-nitroaniline vs. N-Ethyl-2-nitroaniline
The addition of a 5-methoxy group to the N-ethyl-2-nitroaniline scaffold significantly increases both the molecular weight and the computed lipophilicity (XLogP3) of the compound. This structural difference leads to a measurable change in physicochemical properties that can affect membrane permeability and target binding in biological systems [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 196.20 g/mol; pKa: 0.69 (predicted) |
| Comparator Or Baseline | N-Ethyl-2-nitroaniline (CAS 10112-15-9): Molecular Weight: 166.18 g/mol; XLogP3: 2.5 [1] |
| Quantified Difference | Increase of 30.02 g/mol in molecular weight. Lipophilicity is expected to be higher for the target compound due to the methoxy group, although a direct computed XLogP3 value for the target was not available in the primary comparator source. |
| Conditions | Computed properties from PubChem and vendor databases [1]. |
Why This Matters
The higher molecular weight and increased lipophilicity of N-ethyl-5-methoxy-2-nitroaniline can influence its ADME (Absorption, Distribution, Metabolism, Excretion) profile, making it a distinct candidate for medicinal chemistry programs where these properties are a key selection criterion.
- [1] PubChem. (n.d.). N-Ethyl-2-nitroaniline (CID 82354). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10112-15-9 View Source
